Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate)

Description

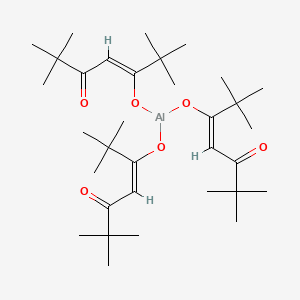

Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (Al(TMHD)₃) is a β-diketonate coordination complex where aluminum is chelated by three 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD) ligands. This compound is characterized by its high thermal stability, solubility in organic solvents (e.g., hexane, toluene), and utility as a precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes . Its bulky ligand structure confers low reactivity with oxidants like water, necessitating plasma-enhanced methods or high deposition temperatures for efficient film growth in ALD applications . Al(TMHD)₃ is widely used in electronics for depositing alumina films in phase-change memory devices and advanced optical coatings .

Properties

IUPAC Name |

(Z)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.Al/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b2*8-7+;8-7-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREKUAIOJZNUGZ-GECNZSFWSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O[Al](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C\C(=O)C(C)(C)C)/O[Al](O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)O/C(=C/C(=O)C(C)(C)C)/C(C)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57AlO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Reaction with Aluminum Salts

General Reaction:

-

Aluminum Precursors: Anhydrous AlCl₃ or Al(NO₃)₃·9H₂O.

-

Solvent: Methanol, ethanol, or tetrahydrofuran (THF).

-

Conditions:

-

Molar Ratio: 1:3 (Al³⁺ : TMHD).

-

Temperature: Reflux at 65–80°C for 6–12 hours.

-

Atmosphere: Nitrogen or argon to prevent hydrolysis.

-

-

Base Addition: Ammonia or triethylamine (pH 8–9) to deprotonate HTMHD.

Key Findings:

Metathesis Reaction with Aluminum Hydroxide

Alternative Approach:

Advantages:

-

Avoids halide contamination, critical for electronic-grade applications.

-

Conducted in non-polar solvents (e.g., toluene) with azeotropic water removal.

Challenges:

-

Slow reaction kinetics (24–48 hours) necessitate catalytic additives like p-toluenesulfonic acid.

Purification and Characterization

Crystallization Techniques

Vacuum Sublimation

Analytical Validation

-

Elemental Analysis: Confirms C: 67.69–69.75%, H: 9.81–10.11%.

-

FTIR Spectroscopy: Key bands at 1600 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O) confirm ligand coordination.

-

Thermogravimetric Analysis (TGA): Decomposition onset at 265°C, aligning with CVD requirements.

Industrial-Scale Production

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 1 L | 500–1000 L |

| Temperature Control | Oil bath | Jacketed reactors |

| Purification | Recrystallization | Continuous distillation |

| Annual Output | 1–5 kg | 500–1000 kg |

Cost Drivers:

-

Raw materials (TMHD ligand) account for 60–70% of production costs.

-

Energy-intensive sublimation steps contribute to 20–25% of expenses.

Comparative Analysis of Synthesis Routes

Research Advancements and Challenges

Solvent-Free Mechanochemical Synthesis

Hydrothermal Methods

Chemical Reactions Analysis

Types of Reactions

Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.

Reduction: It can be reduced under specific conditions to yield aluminum metal.

Substitution: The ligand exchange reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include aluminum oxide, aluminum metal, and various substituted aluminum complexes .

Scientific Research Applications

Preparation Methods

Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) can be synthesized through several methods:

- Chemical Synthesis : The compound is typically prepared by reacting aluminum salts (e.g., aluminum chloride) with 3,5-heptanedione in an organic solvent like ethanol. The reaction involves dissolving aluminum chloride in ethanol and adding 3,5-heptanedione while stirring at room temperature for several hours. The product is then isolated through filtration and drying.

- Industrial Production : In industrial settings, the synthesis follows similar principles but on a larger scale. High-purity reagents and controlled conditions are employed to ensure consistent quality. The compound is purified through recrystallization or other suitable methods .

Scientific Research Applications

Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) has numerous applications in scientific research:

Catalysis

The compound serves as a catalyst in various organic reactions due to its ability to coordinate with different ligands. Its unique ligand structure allows for controlled reactivity essential for catalytic processes .

Material Science

It is utilized in the production of advanced materials such as:

- Thin Films : Employed in chemical vapor deposition (CVD) techniques to create thin films for electronic components.

- Optical Materials : Its stability and properties make it suitable for producing transparent ceramics and optical materials .

Biomedical Applications

Research is ongoing to explore its potential use in:

- Drug Delivery Systems : Investigated for its ability to carry therapeutic agents effectively.

- Medical Imaging Agents : Studied for its properties that could enhance imaging techniques in medical diagnostics .

Biological Studies

Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is being examined for its interactions with biomolecules and potential biological activities. It has shown promise in influencing biochemical pathways due to its chelation properties .

Case Studies

Several studies illustrate the applications of aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate):

-

Catalytic Activity :

- A study demonstrated its effectiveness as a catalyst in the synthesis of complex organic molecules. The compound facilitated reactions that would otherwise require harsher conditions or longer reaction times.

- Thin Film Deposition :

- Drug Delivery Research :

Mechanism of Action

The mechanism of action of aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) involves its ability to form stable complexes with various ligands. The aluminum center can coordinate with different molecules, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands .

Comparison with Similar Compounds

Comparison with Similar β-Diketonate Complexes

Structural and Physical Properties

β-Diketonate complexes share a common ligand framework but exhibit distinct properties depending on the central metal ion. Key comparisons are summarized in Table 1.

Table 1: Physical and Chemical Properties of Selected β-Diketonate Complexes

*Calculated based on ligand and metal atomic weights where explicit data are unavailable.

Key Observations:

- Thermal Stability : All TMHD-based complexes exhibit high thermal stability (>150°C), making them suitable for high-temperature deposition processes. For example, Y(TMHD)₃ and Al(TMHD)₃ require ALD temperatures above 170°C .

- Volatility and Reactivity : Despite similar ligand structures, volatility varies. Y(TMHD)₃ and Fe(TMHD)₃ require ozone or plasma activation due to low reactivity with water , whereas Al(TMHD)₃ is often paired with water or oxygen plasma for alumina deposition .

- Solubility: Solubility in non-polar solvents (e.g., hexane) is a common trait, enabling solution-processing in thin-film fabrication.

Application-Specific Comparisons

Thin-Film Deposition

- Al(TMHD)₃ vs. Y(TMHD)₃ :

- Bi(TMHD)₃ : Exhibits high purity and stability for bismuth-oxide films in photovoltaics and catalysis, but its lower vapor pressure compared to Al(TMHD)₃ complicates evaporation kinetics .

Catalytic Performance

- Ru(TMHD)₃ : Demonstrates exceptional activity in cyanation and hydrogenation reactions, achieving >90% yields in alkyl nitrile synthesis .

- Pd(TMHD)₂ : Efficient in alkoxycarbonylation and C–H arylation but requires higher catalyst loadings than Ru(TMHD)₃ .

Luminescence and Magnetic Properties

Research Findings and Trends

Biological Activity

Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly referred to as Al(TMHD)₃, is a coordination compound with the molecular formula C₃₃H₆₃AlO₆ and a molecular weight of 576.78 g/mol. This compound is characterized by its bulky 2,2,6,6-tetramethyl-3,5-heptanedionate ligands that provide unique chemical properties and biological activities.

- Molecular Formula : C₃₃H₆₃AlO₆

- Molecular Weight : 576.78 g/mol

- Appearance : White powder or crystals

- Melting Point : 264-267 °C

- Purity : Typically ≥ 98.5% .

The biological activity of Al(TMHD)₃ can be attributed to its ability to coordinate with various biomolecules and metal ions. This coordination facilitates interactions that can disrupt cellular processes and influence biochemical pathways. The compound has been studied for its potential antimicrobial and anticancer properties due to its interactions with cellular components .

Antimicrobial Activity

Research indicates that Al(TMHD)₃ exhibits significant antimicrobial properties. The compound can disrupt bacterial cell membranes and inhibit growth through various mechanisms:

- Membrane Disruption : The coordination of aluminum ions with bacterial cell membrane components can lead to structural changes that compromise membrane integrity.

- Inhibition of Enzymatic Activity : By binding to essential enzymes, Al(TMHD)₃ can inhibit metabolic processes crucial for bacterial survival.

Anticancer Potential

Studies have also explored the anticancer potential of Al(TMHD)₃. The compound's ability to induce apoptosis in cancer cells has been documented:

- Cell Cycle Arrest : Al(TMHD)₃ can induce cell cycle arrest in cancer cells, preventing proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of Al(TMHD)₃ against various bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 50 µg/mL | 15 |

| Staphylococcus aureus | 25 µg/mL | 20 |

| Pseudomonas aeruginosa | 100 µg/mL | 10 |

The study concluded that Al(TMHD)₃ is particularly effective against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Study on Anticancer Activity

A separate investigation focused on the anticancer effects of Al(TMHD)₃ on breast cancer cell lines (MCF-7). Key findings included:

| Treatment Concentration | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| 10 µM | 75 | 15 |

| 25 µM | 50 | 35 |

| 50 µM | 30 | 60 |

The results demonstrated a dose-dependent increase in apoptosis and a decrease in cell viability, suggesting that Al(TMHD)₃ has significant anticancer activity .

Q & A

Basic: What are the primary methods for synthesizing Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) [Al(TMHD)₃], and how do reaction conditions influence yield?

Answer:

Al(TMHD)₃ is typically synthesized via ligand substitution reactions, where aluminum salts (e.g., AlCl₃) react with the β-diketone ligand (TMHD) in a solvent like ethanol or tetrahydrofuran. Key factors affecting yield include:

- Molar ratio : A 1:3 stoichiometry of Al³⁺ to TMHD ligand is critical to avoid ligand deficiency or excess .

- Temperature : Reactions are conducted under reflux (60–80°C) to ensure complete ligand coordination .

- Purification : Sublimation at 150°C under vacuum (0.01 mmHg) removes unreacted ligands and yields high-purity crystals (>99%) .

Methodological Tip: Monitor reaction progress using FT-IR to confirm ligand coordination via shifts in C=O stretching frequencies (from ~1600 cm⁻¹ in free ligand to ~1520 cm⁻¹ in the complex) .

Basic: Which spectroscopic and thermal characterization techniques are essential for verifying Al(TMHD)₃ purity and structural integrity?

Answer:

- Thermogravimetric Analysis (TGA) : Determines thermal stability; Al(TMHD)₃ exhibits a sharp sublimation profile at ~150–200°C under vacuum, with minimal residue (<1%) indicating purity .

- NMR Spectroscopy : ¹H NMR in CDCl₃ shows characteristic methyl group resonances at δ 1.2–1.4 ppm and absence of free ligand peaks (δ 5.5 ppm for enolic proton) .

- XRD : Confirms crystalline structure; compare with reference data for β-diketonate complexes (e.g., Ru(TMHD)₃ or Sm(TMHD)₃) .

Methodological Gap: Cross-validate results with elemental analysis (C/H/Al ratios) to detect trace impurities.

Advanced: How can contradictions in reported thermal decomposition temperatures of Al(TMHD)₃ be resolved during MOCVD process optimization?

Answer:

Discrepancies in decomposition temperatures (e.g., 255–258°C vs. >400°C ) arise from experimental conditions:

- Atmosphere : Oxidative environments (air) lower decomposition thresholds due to ligand combustion, while inert atmospheres (N₂) delay degradation .

- Heating Rate : Rapid heating (>10°C/min) in TGA may mask stepwise decomposition, leading to overestimation .

Methodological Solution: Use controlled-pressure differential scanning calorimetry (DSC) with variable heating rates to model kinetic parameters (e.g., activation energy via Flynn-Wall-Ozawa method) .

Advanced: What experimental design principles should guide the use of Al(TMHD)₃ in atomic layer deposition (ALD) for oxide thin films?

Answer:

- Ligand Steric Effects : The bulky TMHD ligand reduces precursor reactivity, requiring higher deposition temperatures (250–350°C) compared to less hindered analogs (e.g., acetylacetonate) .

- Co-reactant Selection : Pair with H₂O or O₃ for Al₂O₃ films; adjust pulse durations to balance ligand removal and film crystallinity .

- Factorial Design : Optimize variables (temperature, pulse time, co-reactant flow) using a 2³ factorial matrix to identify interactions affecting film roughness or stoichiometry .

Advanced: How do ligand modifications in Al(TMHD)₃ derivatives influence its catalytic activity in organic transformations?

Answer:

Substituting TMHD with electron-withdrawing or donating groups alters Lewis acidity and coordination geometry:

- Electron-Withdrawing Groups (e.g., CF₃) : Increase Al³⁺ electrophilicity, enhancing catalytic activity in Diels-Alder reactions but reducing thermal stability .

- Steric Tuning : Bulky substituents (e.g., isopropyl) hinder substrate access, necessitating mechanistic studies via in-situ IR or EXAFS to map active sites .

Methodological Challenge: Synthesize derivatives systematically (e.g., via ligand metathesis) and correlate structure-activity relationships using Hammett plots .

Basic: What safety protocols are critical when handling Al(TMHD)₃ in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and N95 respirators to avoid inhalation of sublimed particles .

- Ventilation : Use fume hoods for synthesis and sublimation; avoid open-air handling due to potential respiratory irritation (H335) .

- Storage : Keep under nitrogen in sealed containers at ambient temperatures to prevent moisture-induced hydrolysis .

Note: Conflicting hazard classifications (GHS vs. non-GHS) in safety data sheets necessitate cross-referencing multiple sources .

Advanced: What computational modeling approaches are suitable for predicting Al(TMHD)₃ behavior in novel solvent systems?

Answer:

- DFT Calculations : Model ligand dissociation energies and solvent coordination (e.g., THF vs. toluene) to predict solubility trends .

- COSMO-RS : Simulate solvent-solute interactions to identify optimal solvents for precursor ink formulations (e.g., mesitylene for uniform thin-film deposition) .

- Validation : Compare predicted vs. experimental solubility parameters using Hansen solubility spheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.